
Methyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-Diisocyanatocaproate can be synthesized through the reaction of lysine methyl ester with phosgene . The reaction typically involves the use of an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate groups .
Industrial Production Methods
In industrial settings, the production of Methyl 2,6-Diisocyanatocaproate involves large-scale reactions under controlled conditions to ensure high purity and yield . The process includes the use of specialized equipment to handle toxic reagents like phosgene safely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-Diisocyanatocaproate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Often used to accelerate the reactions and improve yields.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
Methyl 2,6-Diisocyanatocaproate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of surgical adhesives and sealants.
Industry: Applied in the production of coatings, foams, and elastomers.
Mechanism of Action
The mechanism of action of Methyl 2,6-Diisocyanatocaproate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets include compounds with active hydrogen atoms, such as amines and alcohols .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene Diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene Diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylene Diphenyl Diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
Methyl 2,6-Diisocyanatocaproate is unique due to its biocompatibility and specific application in medical and surgical adhesives . Unlike other diisocyanates, it is particularly suited for applications requiring biocompatibility and minimal toxicity .
Properties
CAS No. |
45158-78-9 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl (2S)-2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3/t8-/m0/s1 |
InChI Key |
AYLRODJJLADBOB-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCCN=C=O)N=C=O |
Canonical SMILES |
COC(=O)C(CCCCN=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)


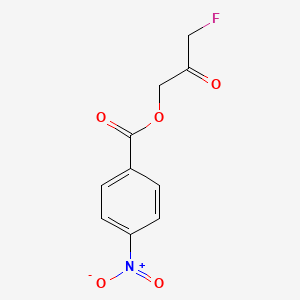
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
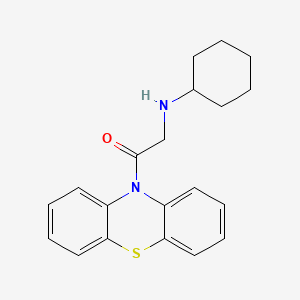
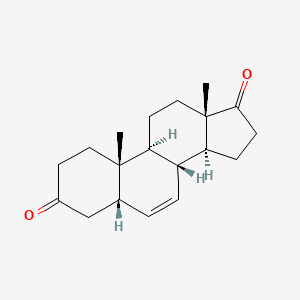
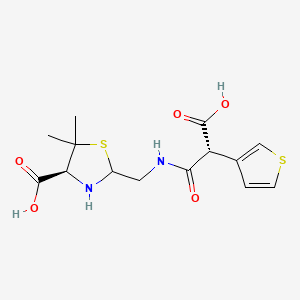
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
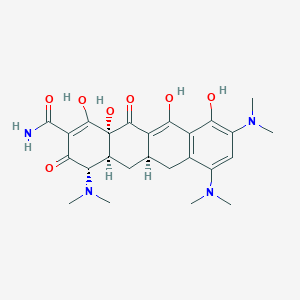


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
